N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
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Overview
Description
N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, featuring a chlorophenyl group and a cyclopenta[d]pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin Dependent Kinases (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2 in a selective manner, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to alterations in cell proliferation . This can result in the induction of apoptosis within cells, particularly in tumor cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been shown to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine typically involves condensation reactions of aminopyrazoles with various reagents such as enaminonitriles, enaminones, and 1,3-diketones . These reactions are carried out under controlled conditions to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound, using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound exhibits potential anti-proliferative activity against cancer cell lines.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The presence of the chlorophenyl group in this compound contributes to its unique properties and potential as a therapeutic agent.
Properties
IUPAC Name |
N-(4-chlorophenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4/c1-14-20(15-6-3-2-4-7-15)22-25-19-9-5-8-18(19)21(27(22)26-14)24-17-12-10-16(23)11-13-17/h2-4,6-7,10-13,24H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQROPLMWELDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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